molecular formula C11H14ClNO3 B13578733 Methyl4-(3-aminooxetan-3-yl)benzoatehydrochloride

Methyl4-(3-aminooxetan-3-yl)benzoatehydrochloride

Cat. No.: B13578733
M. Wt: 243.68 g/mol
InChI Key: SXIRWZDZDKOEQE-UHFFFAOYSA-N
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Description

    is a chemical compound with the following structure:

    Methyl 4-(3-aminooxetan-3-yl)benzoate hydrochloride: CH3OC(O)C6H4CH2N(CH2CH2O)2HCl\text{CH}_3\text{OC(O)C}_6\text{H}_4\text{CH}_2\text{N}(\text{CH}_2\text{CH}_2\text{O})_2\text{HCl}CH3​OC(O)C6​H4​CH2​N(CH2​CH2​O)2​HCl

    .
  • It belongs to the class of esters and contains an oxetane ring (a four-membered cyclic ether) attached to a benzoate group.
  • The compound is used in various scientific and industrial applications due to its unique structure.
  • Preparation Methods

      Synthetic Routes: The synthesis of Methyl 4-(3-aminooxetan-3-yl)benzoate hydrochloride involves the reaction of 4-(3-aminooxetan-3-yl)benzoic acid with methanol and subsequent treatment with hydrochloric acid.

      Reaction Conditions: The reaction typically occurs under reflux conditions, and the product is isolated through crystallization or precipitation.

      Industrial Production: While there isn’t a large-scale industrial production method specifically for this compound, it can be synthesized in research laboratories.

  • Chemical Reactions Analysis

      Reactivity: Methyl 4-(3-aminooxetan-3-yl)benzoate hydrochloride can undergo various reactions, including esterification, hydrolysis, and substitution.

      Common Reagents and Conditions:

      Major Products: The major products depend on the specific reaction. For example, hydrolysis yields the corresponding carboxylic acid and alcohol.

  • Scientific Research Applications

      Chemistry: Used as a building block in organic synthesis.

      Biology: Investigated for potential biological activity (e.g., antitumor properties).

      Medicine: Research into its pharmacological effects and potential drug development.

      Industry: Limited industrial applications, but its unique structure may inspire new materials.

  • Mechanism of Action

    • The exact mechanism of action is not well-documented, but it likely involves interactions with cellular targets due to its structural features.
    • Further research is needed to elucidate its specific molecular pathways.
  • Comparison with Similar Compounds

    • Similar compounds include other esters, oxetanes, and benzoates.
    • Uniqueness: Methyl 4-(3-aminooxetan-3-yl)benzoate hydrochloride stands out due to its combination of an oxetane ring and a benzoate group.

    Remember that this compound’s applications and mechanisms are still an active area of research, and scientists continue to explore its potential

    Properties

    Molecular Formula

    C11H14ClNO3

    Molecular Weight

    243.68 g/mol

    IUPAC Name

    methyl 4-(3-aminooxetan-3-yl)benzoate;hydrochloride

    InChI

    InChI=1S/C11H13NO3.ClH/c1-14-10(13)8-2-4-9(5-3-8)11(12)6-15-7-11;/h2-5H,6-7,12H2,1H3;1H

    InChI Key

    SXIRWZDZDKOEQE-UHFFFAOYSA-N

    Canonical SMILES

    COC(=O)C1=CC=C(C=C1)C2(COC2)N.Cl

    Origin of Product

    United States

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